molecular formula C26H25N3O8 B228491 N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide

Cat. No. B228491
M. Wt: 507.5 g/mol
InChI Key: BYHOKXPCNPLDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a novel isoquinoline derivative that has been synthesized through a specific method and has been found to have promising biochemical and physiological effects.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide is not fully understood. However, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in the progression of cancer and other diseases. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide in lab experiments is its potential as a novel anticancer agent. It has been shown to have promising results in vitro and in vivo studies. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide. One of the areas of research is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide has been synthesized through a multi-step process that involves the condensation of 3,4-dimethoxyphenylacetonitrile with dimethoxyphenylacetaldehyde to form 1,2,3,4-tetrahydroisoquinoline. This intermediate is then oxidized to form the desired compound through a series of reactions that involve the use of various reagents and solvents.

properties

Molecular Formula

C26H25N3O8

Molecular Weight

507.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C26H25N3O8/c1-34-20-10-7-16(11-21(20)35-2)25-19-14-23(37-4)22(36-3)12-17(19)13-24(30)28(25)27-26(31)15-5-8-18(9-6-15)29(32)33/h5-12,14,25H,13H2,1-4H3,(H,27,31)

InChI Key

BYHOKXPCNPLDFP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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